molecular formula C10H8O2 B026294 7-(Oxiran-2-yl)benzofuran CAS No. 106619-08-3

7-(Oxiran-2-yl)benzofuran

Cat. No.: B026294
CAS No.: 106619-08-3
M. Wt: 160.17 g/mol
InChI Key: ZNILXSHYEVKFAU-UHFFFAOYSA-N
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Description

7-(Oxiran-2-yl)benzofuran is a chemical compound that features a benzofuran ring fused with an oxirane (epoxide) group at the 7th position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with epichlorohydrin under basic conditions to form the desired epoxide ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Oxiran-2-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-(Oxiran-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 7-(Oxiran-2-yl)benzofuran is unique due to the presence of the epoxide ring, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot .

Biological Activity

Introduction

7-(Oxiran-2-yl)benzofuran is a compound characterized by a benzofuran ring fused with an epoxide group at the 7th position. The presence of the epoxide ring imparts unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H8O2\text{C}_{10}\text{H}_8\text{O}_2

This compound features an epoxide (oxirane) ring, which is known for its high reactivity, particularly towards nucleophiles. This reactivity is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the electrophilic nature of the epoxide group. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modulation of enzymatic activity and receptor interactions. Key mechanisms include:

  • Covalent Bond Formation : The epoxide can react with thiols, amines, and other nucleophiles, potentially inhibiting or activating various biological pathways.
  • Antimicrobial Activity : Research indicates that benzofuran derivatives possess antimicrobial properties, which may extend to this compound through similar mechanisms.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promise in inhibiting tumor growth through various pathways:

  • Cell Proliferation Inhibition : In vitro assays indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting Specific Pathways : The compound's ability to interact with specific molecular targets may enhance its effectiveness against certain cancer types.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzofuran derivatives, suggesting that this compound may exhibit similar effects:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, although further research is needed to quantify this activity .

Study on Anticancer Activity

A study investigating the cytotoxic effects of various benzofuran derivatives, including this compound, utilized the MTT assay to evaluate cell viability against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated selective cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .

CompoundCell LineIC50 (µM)
This compoundMCF-725
This compoundHCT-11630

Study on Antimicrobial Properties

In a comparative study assessing the antimicrobial activity of various benzofuran compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses moderate antibacterial properties, warranting further exploration into its potential as an antimicrobial agent.

Properties

IUPAC Name

7-(oxiran-2-yl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNILXSHYEVKFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC3=C2OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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A solution of benzofuran-7-carboxaldehyde (4.4 g) in dry dimethylsulphoxide was added dropwise to a stirred solution of sodium hydride (60% dispersion in oil, 2.5 g) and trimethylsulphoxonium iodide (7.6 g) in dimethylsulphoxide (50 ml) at room temperature. After 1 hour iced water was added and extracted with diethylether. The extracts were washed with water, dried, filtered and evaporated to a yellow oil. Chromatography on silica eluting with 10:1:90 ether:triethylamine:hexane gave 7-benzofuranyl oxirane as an oil.
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